molecular formula C9H16O3 B8427706 tert-Butyl 2-(allyloxy)acetate

tert-Butyl 2-(allyloxy)acetate

Cat. No.: B8427706
M. Wt: 172.22 g/mol
InChI Key: WYTYTWKZQAWEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(allyloxy)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an allyloxy group, and an acetate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(allyloxy)acetate can be synthesized through the esterification of tert-butyl alcohol with allyloxyacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl (allyloxy)acetate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(allyloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

tert-Butyl 2-(allyloxy)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (allyloxy)acetate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further chemical reactions. The allyloxy group can act as a nucleophile in substitution reactions, while the tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the allyloxy group.

    Isobutyl acetate: An isomer with different branching in the carbon chain.

    Sec-butyl acetate: Another isomer with a different arrangement of the carbon atoms.

Uniqueness: tert-Butyl 2-(allyloxy)acetate is unique due to the presence of both the tert-butyl and allyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for versatile applications in various chemical reactions and industrial processes .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl 2-prop-2-enoxyacetate

InChI

InChI=1S/C9H16O3/c1-5-6-11-7-8(10)12-9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

WYTYTWKZQAWEMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium hydrogenosulfate (470 g, 1.40 mol) is added to a solution of sodium hydroxide (6.6 Kg, 165 mol) in water (14 L) and toluene (14 L) at 20° C. Allyl alcohol (801.5 g, 13.8 mol) is added and the mixture is stirred at 20° C. for 1 h. The mixture is cooled to 5° C., and tert-butyl 2-bromoacetate (4 Kg, 20.5 mol) is added slowly maintaining the internal temperature below 15° C. The reaction mixture is stirred at room temperature for 16 h. The mixture is diluted with water (12 L) and hexanes (12 L) and the organic phase is separated. The aqueous phase is extracted with MTBE (5 L). The combined organic phase is dried over magnesium sulfate, filtered, and concentrated to afford the title compound as colorless oil (2.6 Kg, 100%). ES/MS m/e: 173 (M+1).
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
6.6 kg
Type
reactant
Reaction Step One
Name
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
801.5 g
Type
reactant
Reaction Step Two
Quantity
4 kg
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
12 L
Type
solvent
Reaction Step Four
Yield
100%

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